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Compound of Interest

Compound Name: 2-Isobutoxypyridine-3-boronic acid

Cat. No.: B578344

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-
boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This
document details its commercial availability, physicochemical properties, synthetic
methodologies, analytical characterization, and applications in drug discovery, with a focus on
its role in cross-coupling reactions and potential interactions with biological signaling pathways.

Core Data and Commercial Availability

2-Isobutoxypyridine-3-boronic acid is a commercially available reagent, facilitating its use in
various research and development applications. Several chemical suppliers offer this
compound in varying quantities.

Table 1: Physicochemical and Identification Data
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Property Value Source
CAS Number 1218790-95-4 [1]
Molecular Formula CoH14BNOs [1]
2-(2-methylpropoxy)-3-
IUPAC Name [ ( ) yP .p )_/) [1]
pyridinyl]boronic acid
Molecular Weight 195.03 g/mol [1]
(2-1sobutoxypyridin-3-
yl)boronic acid, [2-(2-
METHYLPROPOXY)PYRIDIN-
Synonyms [1]

3-YL]JBORONIC ACID, 2-
(Isobutoxy)pyridine-3-boronic

acid

Table 2: Commercial Suppliers and Availability

. . Available
Supplier Catalog Number Purity .
Quantities

Dayang Chem
DC316212648 >95% 19,54, 10g, custom

(Hangzhou) Co.,Ltd.

Suzhou Rovathin N Gram to kilogram
Not specified >97%

Pharmatech Co., Ltd scale

Sino Rarechem Labs - Gram to kilogram
Not specified >98%

Co. Ltd. scale

Suzhou Vosun N Gram to kilogram
Not specified >97%

Chemical Co.,Ltd.

scale

Note: Availability and catalog numbers are subject to change. Please consult the respective

supplier's website for the most current information.

Synthesis and Experimental Protocols
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The synthesis of 2-isobutoxypyridine-3-boronic acid typically involves a metal-halogen
exchange reaction of a corresponding halopyridine precursor, followed by borylation with a
trialkyl borate. While a specific, detailed experimental protocol for this exact molecule is not
readily available in the searched literature, a general and reliable procedure can be adapted
from established methods for preparing pyridinylboronic acids.[2][3][4][5]

Proposed Synthetic Protocol: Metal-Halogen Exchange
and Borylation
This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3]

[4][5]

Reaction Scheme:

+ n-BuLi Lithium 2-isobutoxypyridin-3-yl

2-Isobutoxy-3-bromopyridine + B(OiPr)s — triisopropoxyborate

+ HsO*

> 2-Isobutoxypyridine-3-boronic acid

Click to download full resolution via product page
Figure 1: Proposed synthesis of 2-isobutoxypyridine-3-boronic acid.

Materials:

2-Isobutoxy-3-bromopyridine

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

o Triisopropyl borate

e Hydrochloric acid (HCI), 2M aqueous solution
o Ethyl acetate

e Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa)
Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0
equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

e Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while
maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for
1 hour.

» Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,
ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours
at -78 °C and then allowed to warm to room temperature overnight.

o Hydrolysis: The reaction is quenched by the slow addition of 2M HCI at 0 °C. The mixture is
stirred for 1 hour at room temperature.

o Work-up: The aqueous layer is separated, and the organic layer is extracted with ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous MgSOa,
filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by recrystallization or column chromatography on
silica gel to yield 2-isobutoxypyridine-3-boronic acid as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of 2-
isobutoxypyridine-3-boronic acid. The following are standard analytical techniques and
expected results.

Table 3: Analytical Characterization Methods
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Technique

Purpose

Expected Observations

1H NMR

Structural elucidation and

purity assessment

Aromatic protons of the
pyridine ring, isobutoxy group
protons (methyl, methine, and
methylene), and a broad

singlet for the B(OH)z protons.

13C NMR

Carbon skeleton confirmation

Aromatic carbons of the
pyridine ring and aliphatic
carbons of the isobutoxy
group. The carbon attached to
boron may be broad or

unobserved.[6]

Mass Spectrometry (MS)

Molecular weight confirmation

A molecular ion peak
corresponding to the
calculated molecular weight
(195.03 g/mol ).[1]

HPLC

Purity assessment

A single major peak indicating
high purity. The method must
be optimized to prevent on-
column hydrolysis.[7][8][9][10]
[11]

Infrared (IR) Spectroscopy

Functional group identification

Characteristic peaks for O-H
(broad), C-H, C=N, C=C, and

B-O stretching vibrations.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or Methanol-da).

e Instrumentation: A 400 MHz or higher NMR spectrometer.
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» 'H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a
relaxation delay of 2-5 seconds.

High-Performance Liquid Chromatography (HPLC):

e Column: A C18 reversed-phase column with low silanol activity is recommended to minimize
on-column hydrolysis.[8][11]

* Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or
ammonium hydroxide to improve peak shape.[7][10]

o Detection: UV detection at a suitable wavelength (e.g., 254 nm).

o Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS):

« lonization Source: Electrospray ionization (ESI) is commonly used.

o Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.

o Data Acquisition: Performed in positive ion mode.
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Figure 2: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Organic
Synthesis

Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[12][13] In
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medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved
drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]

Suzuki-Miyaura Cross-Coupling

2-Isobutoxypyridine-3-boronic acid can be coupled with a wide range of aryl and heteroaryl
halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common

motifs in biologically active molecules.[16][17]

[2-Isobutoxypyridine-3-boronic acid]
s U )
S\ >
| 7
[AryI/Heteroaryl Halide)

Click to download full resolution via product page

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While specific biological targets of 2-isobutoxypyridine-3-boronic acid are not yet extensively
documented, the broader class of boronic acids has been shown to interact with various
biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer
cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic
acids can modulate the activity of Rho family GTPases, including RhoA, Racl, and Cdc42,
which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest
that boron-related stress signals can be transmitted through the TOR pathway.[19]
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Figure 4: Potential signaling pathway influenced by boronic acids.

The unique ability of boronic acids to form reversible covalent bonds with diols also makes
them attractive for targeting glycoproteins and other biological molecules with vicinal diol
functionalities.[15] This interaction is being explored for the development of novel therapeutics
and diagnostic agents.

Conclusion

2-1sobutoxypyridine-3-boronic acid is a readily accessible and versatile building block with
significant potential in organic synthesis and drug discovery. Its utility in constructing complex
molecular architectures via Suzuki-Miyaura coupling, combined with the known biological
activities of the boronic acid pharmacophore, makes it a compound of high interest for
researchers in these fields. Further investigation into its specific biological targets and
mechanisms of action will likely uncover new therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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